2,4,6,8,10,12-Hexaoxatridecane

Description

Overview of Polyether and Polyacetal Chemistry

Polyethers are a class of polymers characterized by ether linkages (R-O-R') in their main chain. ashland.com This fundamental structure is the basis for a diverse portfolio of materials. ashland.com A specific and important subgroup of polyethers are polyacetals, which are distinguished by having a repeating acetal (B89532) functional group with the connectivity R₂C(OR')₂. wikipedia.org In essence, they feature an O-C-O linkage in the polymer backbone. wikipedia.orgbritannica.com

The simplest polyacetal is polyoxymethylene (POM), which is derived from the polymerization of formaldehyde (B43269). britannica.comwikipedia.org Polyacetals like POM are known as engineering thermoplastics, valued for their high stiffness, low friction, excellent dimensional stability, and resistance to solvents. britannica.comwikipedia.orgoricus-semicon.com These properties make them suitable for manufacturing precision parts, such as gears, bearings, and other high-performance components. wikipedia.org The synthesis of polyacetals typically involves the acid- or base-catalyzed polymerization of aldehydes, most commonly formaldehyde. wikipedia.orgbritannica.comgoogle.com While stable under neutral or alkaline conditions, polyacetals are susceptible to degradation by strong acids. google.com

Classification and Nomenclature within the Polyoxymethylene Dimethyl Ether (DMMn) Series

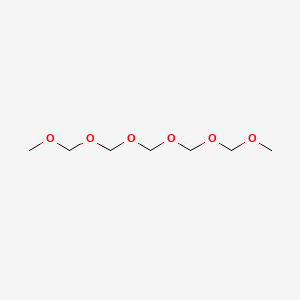

2,4,6,8,10,12-Hexaoxatridecane belongs to a homologous series of acyclic polyacetals known as polyoxymethylene dimethyl ethers, commonly abbreviated as PODE or DMMn. wikipedia.org These compounds share the general molecular formula CH₃O(CH₂O)nCH₃, where 'n' represents the number of repeating oxymethylene units. wikipedia.org

The nomenclature within this series directly relates to the value of 'n'. This compound corresponds to the structure where n=5, and it is systematically referred to as DMM₅. In the context of fuel research, these compounds are also frequently called oxymethylene ethers (OMEs), making OME₅ another common synonym. figshare.comosti.gov The members of this series are colorless liquids with properties that vary with chain length. alfachemch.com

Table 1: Nomenclature and Formula for DMMn Series (n=1-6)

| n | Common Name | Systematic Name | Molecular Formula | CAS Number |

|---|---|---|---|---|

| 1 | Methylal, DMM₁, OME₁ | Dimethoxymethane | C₃H₈O₂ | 109-87-5 |

| 2 | DMM₂, OME₂ | 2,4,6-Trioxaheptane | C₄H₁₀O₃ | 1072-90-8 |

| 3 | DMM₃, OME₃ | 2,4,6,8-Tetraoxanonane | C₅H₁₂O₄ | 13353-03-2 |

| 4 | DMM₄, OME₄ | 2,4,6,8,10-Pentaoxaundecane | C₆H₁₄O₅ | 13352-75-5 |

| 5 | DMM₅, OME₅ | This compound | C₇H₁₆O₆ | 13352-76-6 |

| 6 | DMM₆, OME₆ | 2,4,6,8,10,12,14-Heptaoxapentadecane | C₈H₁₈O₇ | 13352-77-7 |

Historical Context and Evolution of Research on Acyclic Polyethers

The history of polyacetals begins with the work of German chemist Hermann Staudinger, a Nobel laureate who first discovered and studied polyoxymethylene (POM) in the 1920s while researching macromolecules. wikipedia.org However, the initial polymers he synthesized lacked sufficient thermal stability, which prevented their commercialization at the time. wikipedia.org It was not until around 1952 that research chemists at DuPont successfully synthesized a thermostable version of POM, leading to its patenting and eventual commercial production under the trade name Delrin. wikipedia.org

Early laboratory-scale synthesis of the shorter-chain DMMn compounds involved heating paraformaldehyde or polyoxymethylene glycol with methanol (B129727) in the presence of an acid catalyst like sulfuric or hydrochloric acid. google.com Broader research into acyclic polyethers, both simple and complex, has been ongoing for decades, driven in part by their interesting chemical properties, such as the ability to form complexes and bind metal cations, a characteristic they share with their cyclic counterparts, the crown ethers. chemrxiv.orgpnas.org

Current Research Landscape and Academic Significance of this compound

In recent years, there has been a significant surge in research interest surrounding DMMn compounds, particularly those with chain lengths from n=3 to n=5. researchgate.netresearchgate.net this compound (DMM₅) is at the forefront of this research. The primary driver for this renewed focus is the potential of these compounds as clean-burning diesel fuel additives or even as complete diesel substitutes. tue.nlnih.govacs.org

The high oxygen content (over 48% by mass for DMM₅) and the absence of carbon-carbon bonds in their molecular structure lead to significantly reduced soot formation during combustion. researchgate.net This property allows for higher rates of exhaust gas recirculation (EGR) in engines, which in turn lowers the emission of nitrogen oxides (NOx), helping to overcome the typical soot-NOx trade-off in diesel engines. researchgate.net

The academic significance of this compound lies in its role as a key representative molecule for the DMMn series. It serves as a model compound for fundamental studies on combustion characteristics, physicochemical properties, and elastomer compatibility, all of which are crucial for the development and implementation of the next generation of sustainable transportation fuels. osti.govtue.nl

Table 2: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆O₆ | nih.gov |

| Molecular Weight | 196.20 g/mol | nih.govchemicalbook.com |

| CAS Number | 13352-76-6 | nih.govchemicalbook.com |

| Melting Point | 18.3 °C | chemicalbook.com |

| Boiling Point | 123-135 °C at 8 Torr | chemicalbook.com |

| Density | 1.1003 g/cm³ at 25 °C | chemicalbook.com |

| IUPAC Name | methoxy(methoxymethoxymethoxymethoxymethoxy)methane |

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVRQNRIUBCFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728813 | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-76-6 | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13352-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6,8,10,12 Hexaoxatridecane and Homologues

Direct Oligomerization and Polycondensation Routes

The direct synthesis of 2,4,6,8,10,12-hexaoxatridecane and its homologues can be achieved through the oligomerization of formaldehyde (B43269) or its derivatives, such as paraformaldehyde or trioxane (B8601419), with a chain-capping agent, typically methanol (B129727) or dimethoxymethane (methylal). This process is essentially a polycondensation reaction where formaldehyde units are sequentially added to a growing chain.

A significant challenge in these direct synthesis routes is controlling the chain length of the resulting oligo(oxymethylene) ethers. The product is often a mixture of homologues with a distribution of chain lengths that can be described by the Schulz-Flory distribution. This necessitates subsequent separation steps to isolate the desired oligomer, such as this compound (n=5 in the CH₃O(CH₂O)ₙCH₃ series).

Catalytic Systems and Reaction Mechanisms in Oligo(oxymethylene) Synthesis

Anionic polymerization of formaldehyde can be initiated by nucleophiles such as alkoxides, amines, or phosphines. The propagation step involves the nucleophilic attack of the anionic chain end on a formaldehyde monomer. This method is typically used for the synthesis of high molecular weight polyoxymethylene (POM). For the synthesis of shorter-chain oligomers like this compound, controlling the chain length can be challenging. Chain transfer agents are often required to regulate the molecular weight.

Cationic polymerization is the more common method for the synthesis of oligo(oxymethylene) ethers. This process is typically initiated by Brønsted or Lewis acids. The reaction can proceed through the polymerization of formaldehyde or the ring-opening polymerization of cyclic ethers like 1,3,5-trioxane.

The mechanism involves the protonation of the monomer or the growing chain, followed by the nucleophilic attack of another monomer unit. The chain growth continues until a termination step occurs, which can be the reaction with a capping agent like methanol or methylal. Cationic polymerization is often plagued by side reactions, such as chain transfer and backbiting, which can lead to a broad molecular weight distribution of the products.

The choice of catalyst is a critical factor in determining the yield and selectivity towards a specific oligo(oxymethylene) ether like this compound. A variety of catalysts have been investigated, including:

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product mixture.

Heterogeneous Solid Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst), zeolites, and supported heteropoly acids. Solid acid catalysts offer the advantages of easier separation and potential for regeneration and reuse. The pore structure and acidity of these catalysts can influence the product distribution.

Ionic Liquids: Acidic ionic liquids have emerged as promising catalysts due to their tunable acidity, low vapor pressure, and potential for catalyst recycling.

The selectivity for a particular chain length is a significant challenge due to the statistical nature of the polymerization process. Research efforts are focused on developing catalysts that can favor the formation of specific oligomers.

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Key Findings |

| Sulfuric acid | Methanol, Paraformaldehyde | 150-180 | 12-15 | Leads to decomposition and formation of dimethyl ether at higher temperatures. |

| Trifluoromethanesulfonic acid | Methylal, Paraformaldehyde | Not specified | Not specified | High selectivity for OMEs with n=2-5, with the dimer (n=2) being the major product. |

| Brønsted acid ionic liquids | Methylal, Trioxane | 170 | 10 | High conversion of trioxane and good selectivity towards OME₃₋₈. |

| HZSM-5 Zeolite | Methanol, Trioxymethylene | Not specified | Not specified | Acidic molecular sieves are active catalysts for the condensation reaction. |

Tailored Synthesis for Molecular Weight and Structural Control

Achieving precise control over the molecular weight and structure of oligo(oxymethylene) ethers is a key objective for their practical application. The product distribution in conventional synthesis often follows a statistical Schulz-Flory distribution, which means a mixture of different chain lengths is obtained.

Strategies to achieve a more tailored synthesis include:

Stoichiometric Control: Adjusting the molar ratio of the formaldehyde source to the capping agent can influence the average chain length of the product.

Catalyst Design: The development of catalysts with specific active sites and pore structures that can favor the formation of certain oligomers is an active area of research.

Process Engineering: The use of reactive distillation or membrane reactors can help to selectively remove the desired product from the reaction mixture, thereby shifting the equilibrium and improving the yield of a specific oligomer.

Transacetalization reactions, where longer and shorter chain OMEs are reacted to form the desired chain length, also present a potential route for tailored synthesis.

| Approach | Description | Outcome |

| Stoichiometric Control | Varying the reactant molar ratios (e.g., formaldehyde to methanol). | Shifts the average molecular weight of the product mixture. |

| Catalyst Engineering | Modifying catalyst properties like acidity and pore size. | Can improve selectivity towards a certain range of oligomer lengths. |

| Process Intensification | Using techniques like reactive distillation. | Can enhance the yield of the desired product by in-situ removal. |

Enantioselective Synthesis and Chiral Induction in Oligo(oxymethylene) Derivatives

The enantioselective synthesis of chiral oligo(oxymethylene) derivatives, including those related to this compound, is a highly specialized and less explored area of research. In principle, the introduction of chirality into these molecules could be achieved through several hypothetical routes:

Use of Chiral Initiators or Catalysts: A chiral catalyst could potentially direct the stereochemistry of the polymerization process, leading to the formation of stereoregular oligomers.

Polymerization of Chiral Monomers: If a chiral derivative of formaldehyde or a cyclic ether were to be used as a monomer, its chirality could be incorporated into the oligomer backbone.

Chiral Induction from a Chiral Environment: Performing the polymerization in a chiral solvent or in the presence of a chiral auxiliary could potentially induce a preferred stereochemical outcome.

However, the scientific literature to date has not extensively reported on the successful enantioselective synthesis or significant chiral induction for this specific class of simple, linear oligo(oxymethylene) ethers. The inherent flexibility of the C-O-C bonds and the achiral nature of the repeating methyleneoxy unit make stereocontrol challenging. This remains a frontier in the synthetic chemistry of these compounds, with potential applications in areas such as chiral recognition and asymmetric catalysis.

Sustainable and Bio-based Synthetic Strategies for Polyacetals

The pursuit of sustainability in chemical manufacturing has propelled the development of innovative synthetic routes for polyacetals, such as this compound, utilizing renewable resources. These strategies aim to reduce the reliance on petrochemical feedstocks and minimize the environmental impact of polymer production. The core of these approaches lies in the utilization of biomass as a primary source for monomers and the application of green chemistry principles.

Biomass, with its high oxygen-to-carbon ratio, is an ideal starting point for oxygen-rich polymers like polyacetals. rsc.org Renewable chemical building blocks can be derived from diverse biological sources, including lignocellulosic materials (cellulose, hemicellulose, and lignin), plant oils, and various organic acids. rsc.org

Renewable Feedstocks for Polyacetal Synthesis

A variety of bio-based monomers can be employed for the synthesis of polyacetals. These monomers often possess functional groups, such as alcohols and aldehydes, that are amenable to acetal (B89532) formation. rsc.org The table below outlines some of the key renewable feedstocks and the monomers they can produce.

| Biomass Source | Derived Monomers/Platform Chemicals |

| Lignocellulosic Biomass | Vanillin, Syringaldehyde, 5-Hydroxymethylfurfural |

| Plant Oils (Triglycerides) | Glycerol, Fatty Acid Derivatives |

| Carbohydrates (Sugars) | Isohexides (Isosorbide, Isomannide, Isoidide), Glycolaldehyde |

| Other Bio-sources | Lactic Acid, Levulinic Acid, Citric Acid, Terpenes |

Key Bio-based Synthetic Routes

Several synthetic strategies have been developed to convert these renewable feedstocks into polyacetals. These methods often employ acid catalysis to facilitate the formation of acetal linkages.

Direct Condensation: This is a common approach involving the acid-catalyzed condensation of a bio-derived carbonyl compound (an aldehyde or ketone) with a bio-derived alcohol. rsc.org

Transacetalization: This method involves the exchange of alkoxy groups in an existing acetal with bio-based alcohols, again typically under acidic conditions. rsc.org

Acetal Metathesis Polymerization (AMP): This technique has been utilized to synthesize biorenewable polyacetals from monomers derived from sources like isohexides. rsc.org

Cascade Enyne Metathesis Polymerization: This is a versatile method for creating functional polyacetals from sugar and furfuryl alcohol derivatives, allowing for the synthesis of chiral polyacetals. researchgate.netresearchgate.net

Synthesis of Polyoxymethylene Ethers (PODEn) from Renewable Resources

Polyoxymethylene dimethyl ethers (PODEn or OMEs), the class of compounds to which this compound belongs, can be synthesized through sustainable pathways. A significant route involves the use of methanol, which can be produced from biomass or through the catalytic hydrogenation of captured carbon dioxide. researchgate.netrsc.org This "power-to-liquid" approach, where renewable electricity is used to produce hydrogen for CO2 reduction, offers a pathway to carbon-neutral fuels and chemicals. rsc.orgresearchgate.netrsc.org

The synthesis of PODEn can proceed from bio-methanol and formaldehyde (which can also be derived from methanol). researchgate.net The condensation of methanol and trioxymethylene (a formaldehyde trimer) over acidic molecular sieve catalysts is one established method. researchgate.net

Research Highlights in Sustainable Polyacetal Synthesis

Recent research has focused on developing efficient and sustainable methods for producing polyacetals from renewable sources. The following table summarizes some notable findings.

| Research Focus | Key Findings |

| Bio-based Monomers | Development of a novel thermoplastic polyacetal, poly(2,5-dihydroxy-1,4-dioxane) (PDHDO), from the polymerization of glycolaldehyde dimer, which is obtainable from the fast pyrolysis of cellulosic feedstock. researchgate.net |

| Renewable End-capping | An acid-catalyzed transacetalization reaction was developed to exchange the methyl end-groups of polyoxymethylene methyl ethers (POMEs) with butyl groups from renewable butanol, improving fuel properties like energy density. acs.orgacs.org |

| Catalysis | Acidic molecular sieves, such as HMCM-22, have shown high activity for the condensation of methanol and trioxymethylene to form polyoxymethylene dimethyl ethers. researchgate.net |

| Commercial Applications | A partially bio-based poly(acetal-ester) with the trade name Akestra is commercially available and suitable for applications like food packaging. rsc.orgresearchgate.net |

The ongoing development of sustainable and bio-based synthetic strategies for polyacetals like this compound is crucial for the transition to a circular economy. By leveraging renewable feedstocks and green catalytic processes, the chemical industry can produce high-performance materials with a significantly reduced environmental footprint.

Molecular Architecture and Conformational Analysis

Theoretical Approaches to Conformational Preferences of Linear Polyethers

The conformation of linear polyethers like 2,4,6,8,10,12-Hexaoxatridecane is governed by a delicate balance of steric and electronic effects. Theoretical models are crucial for predicting the most stable arrangements of the polymer chain. The primary determinants of conformation in polyoxymethylene chains are the torsional (dihedral) angles around the C-O bonds.

A key factor is the anomeric effect , an electronic interaction in which a lone pair on an oxygen atom donates electron density into the antibonding orbital (σ*) of an adjacent C-O bond. This effect stabilizes a gauche conformation (dihedral angle of approximately ±60°) over an anti conformation (180°). For the O-C-O-C-O backbone of this compound, this preference for gauche arrangements leads to a tendency for the chain to adopt a helical structure rather than a fully extended linear form.

Computational studies, such as those using CNDO/2 parametrizations, have been employed to analyze the conformational stability of related organosulfur molecules and polyethers. acs.org These theoretical calculations help to quantify the energy differences between various rotational isomers (rotamers). lumenlearning.com For polyoxymethylene chains, the all-gauche helical conformation is found to be the most stable, a direct consequence of the anomeric effect.

The conformational landscape can be summarized by considering the potential energy as a function of the dihedral angles. The table below illustrates the relative energies of different conformations for a simple polyether segment, highlighting the preference for gauche arrangements.

| Conformation (Dihedral Angle) | Relative Energy (kJ/mol) | Primary Influencing Factor |

| Gauche (~60°) | 0 (most stable) | Anomeric Effect |

| Anti (180°) | ~4-6 | Less Favorable Electronic Interaction |

| Eclipsed (0°, 120°) | High | Steric Hindrance |

This interactive table provides a simplified representation of conformational energies in a polyether chain.

Advanced Crystallographic Investigations of this compound Derivatives

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. nih.gov Studies on polyoxymethylene have revealed that it typically crystallizes in a trigonal unit cell, with the polymer chain forming a 9/5 helix (nine repeating units in five turns). researchgate.net This helical structure is a direct manifestation of the energetically favored gauche conformations around the C-O bonds.

Oligo(oxymethylene)s, such as tetraoxane (B8471865) (a cyclic tetramer), have also been studied crystallographically. annualreviews.org These studies show that even short segments of the oxymethylene chain tend to adopt conformations that are precursors to the helical structure of the high polymer. It is therefore highly probable that this compound, in its crystalline form, would adopt a similar helical or a nearly all-trans (extended) chain conformation to optimize packing.

The table below presents typical crystallographic data for trigonal polyoxymethylene, which serves as a model for the solid-state conformation of its oligomers.

| Parameter | Value | Reference |

| Crystal System | Trigonal | researchgate.net |

| Space Group | P3₁ or P3₂ | |

| a-axis (Å) | 4.47 | |

| c-axis (Å) | 17.39 | |

| Bond Length C-O (Å) | ~1.42 | |

| Bond Angle O-C-O (°) | ~112.4 | |

| Bond Angle C-O-C (°) | ~112.9 | |

| Dihedral Angle C-O-C-O (°) | ~77.5 |

This interactive table summarizes the unit cell parameters and key geometric data for the helical form of polyoxymethylene.

The way in which individual molecules of this compound arrange themselves in a crystal is governed by intermolecular forces. mdpi.comrsc.org For polyethers, which lack strong hydrogen bond donors, the packing is primarily dictated by van der Waals interactions and dipole-dipole forces. The polarity of the C-O bonds creates local dipoles that influence how adjacent chains align.

Spectroscopic Probes for Solution-State Conformations (e.g., Dynamic NMR, Circular Dichroism)

In solution, the conformation of this compound is not static but exists as a dynamic equilibrium of different conformers. Spectroscopic techniques provide powerful tools to probe this dynamic behavior.

Dynamic NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of atomic nuclei. mdpi.com For flexible molecules like polyethers, NMR can be used to study segmental motion and conformational exchange. acs.org In solution, the rapid interconversion between gauche and anti conformers typically leads to averaged NMR signals at room temperature. However, by lowering the temperature, it is sometimes possible to "freeze out" individual conformers, allowing for their direct observation and characterization. Furthermore, techniques like pulsed field-gradient spin-echo NMR can measure translational diffusion, providing insights into molecule-solvent interactions and hydrodynamic properties. stanford.eduacs.org

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. arxiv.org This technique is exclusively sensitive to chiral molecules or achiral molecules in a chiral environment. researchgate.net While this compound is itself achiral, if it were to adopt a stable helical conformation in solution (a form of conformational chirality), or interact with a chiral species, it could exhibit a CD signal. nih.govjlu.edu.cn For instance, the formation of helical assemblies of similar polymers has been shown to induce strong CD signals. ehu.es Theoretical CD calculations can also be used to estimate conformational changes of molecules. researchgate.net

The study of polyether-water solutions has shown that the dynamics of water molecules can be significantly different depending on the C/O ratio of the polyether, which relates to solubility differences. d-nb.info These spectroscopic investigations are vital for bridging the gap between theoretical models and the real-world behavior of these molecules in the solution phase.

Chemical Reactivity and Mechanistic Studies

Acid-Catalyzed Hydrolysis and Degradation Mechanisms of Polyacetal Linkages

The defining characteristic of 2,4,6,8,10,12-Hexaoxatridecane and other polyacetals is their susceptibility to acid-catalyzed hydrolysis. wikipedia.org Under neutral or alkaline conditions, the acetal (B89532) linkages are relatively stable; however, they are readily attacked by even dilute acids. google.com

The degradation mechanism is initiated by the protonation of one of the ether oxygen atoms in the polyacetal backbone. This is followed by the cleavage of a carbon-oxygen bond, which generates an alcohol and a resonance-stabilized oxocarbenium ion intermediate. nih.gov Subsequent reaction with water leads to the formation of a hemiacetal, which is unstable and decomposes to release formaldehyde (B43269) and another alcohol molecule. For this compound, the ultimate hydrolysis products are methanol (B129727) and formaldehyde. google.comepfl.ch This process can continue, effectively "unzipping" the oligomer chain.

Studies on a closely related oligomer, OME3 (CH₃O(CH₂O)₃CH₃), demonstrate this reactivity over various catalytic surfaces. Even at a low temperature of 80°C, OME3 was significantly hydrolyzed to methanol and formaldehyde over catalysts used for diesel emission control, such as V₂O₅/WO₃/TiO₂ and Cu-CHA. epfl.ch The presence of water is critical for this reaction; experiments conducted in its absence showed a tenfold decrease in conversion at 80°C. epfl.ch

| Catalyst | Temperature (°C) | OME₃ Conversion | Primary Products | Reference |

| Cu-CHA | 80 | High | Methanol, Formaldehyde | epfl.ch |

| Cu-CHA | >250 | Complete | Methanol, Formaldehyde | epfl.ch |

| V₂O₅/WO₃/TiO₂ | 80 | High | Methanol, Formaldehyde | epfl.ch |

| V₂O₅/WO₃/TiO₂ | >150 | High | CO (via formic acid) | epfl.ch |

| Pt/Pd DOC | 80 | Significant | Methanol, Formaldehyde | researchgate.net |

This table presents data for the hydrolysis and oxidation of OME₃, a shorter-chain analogue of this compound, illustrating the typical reactivity of polyacetal linkages over various catalysts.

Stability Profiles in Various Chemical Environments

The stability of this compound is highly dependent on the specific chemical environment. As established, it is unstable in acidic conditions but demonstrates good stability in neutral and alkaline media. google.com

Thermal and Oxidative Stability: The thermal stability of polyacetals is considerable. High-molecular-weight polyoxymethylene (POM) typically begins to degrade at temperatures above 270°C. researchgate.net The degradation process primarily involves the release of formaldehyde as the polymer chain depolymerizes. nih.gov

Oxidative degradation is also a relevant pathway. Studies on PODE fuel blends have shown that their storage stability can be compromised by oxidation, which can be accelerated by light and the presence of hydroperoxides. However, the addition of antioxidants, such as butylated hydroxytoluene (BHT), can effectively inhibit this degradation and enhance long-term storage stability. researchgate.net In fact, PODE fuels have demonstrated superior long-term storage properties compared to standard diesel fuel, with no detectable deposits after extended aging tests. acs.org

| Condition | Stability Profile | Key Factors | Reference |

| Acidic (pH < 7) | Unstable | Rapid hydrolysis of acetal linkages. | wikipedia.orggoogle.com |

| Neutral (pH ≈ 7) | Stable | Acetal linkages are not readily hydrolyzed. | google.com |

| Alkaline (pH > 7) | Stable | Resistant to alkaline attack. | google.com |

| Thermal | Stable up to ~270°C | Degradation proceeds via depolymerization to formaldehyde. | researchgate.net |

| Oxidative | Susceptible | Can be stabilized with antioxidants (e.g., BHT). | researchgate.net |

| Aqueous | Stable (if neutral) | Hydrolysis requires an acid catalyst. | epfl.ch |

This table summarizes the general stability of polyoxymethylene ethers like this compound in different chemical environments.

Reactivity as a Formaldehyde Equivalent and Donor Species

Due to the reversible nature of its formation and its degradation pathway, this compound can act as a chemical equivalent or donor of formaldehyde. The synthesis of PODE oligomers involves the acid-catalyzed reaction of an alcohol or shorter PODE with a formaldehyde source. wikipedia.orggoogle.com Conversely, the acid-catalyzed hydrolysis of the compound yields formaldehyde and methanol. epfl.ch

This property is leveraged in various chemical contexts. For instance, related compounds like polyoxymethylene urea (B33335) are used in consumer products as "formaldehyde-releasers," which slowly decompose to release small amounts of formaldehyde that act as a preservative. safecosmetics.org Therefore, in any reaction environment where acidic conditions are present, this compound has the potential to serve as a source of formaldehyde for subsequent chemical reactions.

Oligomerization and Transacetalization Reactions

The synthesis of this compound (DMM₆) and other specific PODE oligomers is achieved through oligomerization and transacetalization reactions. These reactions typically involve starting with shorter-chain acetals, such as methylal (dimethoxymethane or DMM), and reacting them with a formaldehyde source, such as paraformaldehyde or trioxane (B8601419), in the presence of an acid catalyst. wikipedia.orggoogle.com

During the reaction, acetal linkages are continuously formed and broken, leading to a redistribution of the oxymethylene units among the oligomer chains. This process, known as transacetalization, results in a mixture of PODE molecules with varying chain lengths (n). The distribution of these oligomers often follows a statistical pattern, such as the Schulz-Flory distribution. researchgate.net To obtain a high yield of a specific oligomer like this compound, reaction conditions such as temperature, reactant molar ratio, and catalyst type must be carefully controlled. bit.edu.cn

| Catalyst Type | Starting Materials | Typical Temperature | Outcome | Reference |

| Sulfuric Acid | Methylal, Paraformaldehyde | Not specified | Forms PODEₙ with n=2-4 | google.com |

| Trifluorosulfonic Acid | Methylal, Paraformaldehyde | Not specified | Forms PODEₙ with n=2-5 | google.com |

| Acidic Ion-Exchange Resin | Methylal, Trioxane | 60 - 90°C | Forms PODEₙ with n=2-8 | epfl.ch |

| Polymeric Acidic Ionic Liquids | Methylal, Trioxane | 130°C | Forms PODEₙ with n=3-8 | nih.gov |

This table outlines common catalytic systems and reactants used in the synthesis of PODE oligomers via transacetalization and oligomerization reactions.

Investigation of Coordination Properties with Metal Ions

While specific studies on the coordination chemistry of this compound are not widely reported, the fundamental structure of the molecule suggests a potential for interaction with metal ions. The molecule is an acyclic polyether containing seven oxygen atoms with available lone pairs of electrons, spaced regularly along a flexible chain.

This structure is analogous to acyclic crown ethers (podands) and other polyethers known to coordinate with metal cations. Research on other types of polyacetals, specifically those incorporating oxyethylene units, has demonstrated their ability to act as solid polymer electrolytes. rsc.org In these systems, the oxygen atoms in the polyacetal backbone coordinate with lithium cations, facilitating ion transport. This provides strong evidence that the oxygen atoms in this compound could similarly act as a multidentate ligand, chelating with various metal ions. The efficiency of this coordination would likely depend on the nature of the cation, the solvent system, and the conformational flexibility of the oligomer chain.

Advanced Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopy is foundational for the unambiguous identification and structural analysis of 2,4,6,8,10,12-Hexaoxatridecane (CH₃O(CH₂O)₅CH₃).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial confirmation of the chemical environment of the protons and carbons. daneshyari.com In ¹H NMR, the terminal methoxy (B1213986) (CH₃O-) protons exhibit a distinct chemical shift, while the internal oxymethylene (-OCH₂O-) protons present another characteristic signal. Similarly, ¹³C NMR shows unique resonances for the terminal and internal carbons.

For more complex analyses, especially in mixtures of PODE homologues, advanced 2D NMR pulse sequences are employed. oxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, though for a simple linear oligomer like this compound, which lacks direct H-C-C-H coupling systems, its application is more relevant for identifying impurities or side products.

HSQC (Heteronuclear Single Quantum Coherence): This sequence correlates proton signals with their directly attached carbon atoms, providing definitive assignment of the ¹H and ¹³C resonances for the methoxy and oxymethylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful to confirm the connectivity of the entire chain, for example, by observing a correlation between the methoxy protons and the first oxymethylene carbon.

Relaxation studies provide insight into the molecule's dynamics. The spin-lattice (T₁) and spin-spin (T₂) relaxation times are measured to understand molecular tumbling and local motions. weizmann.ac.ilimaios.com T₁ is determined using an inversion recovery pulse sequence, while T₂ is often measured using a spin-echo sequence like the Carr-Purcell-Meiboom-Gill (CPMG) method. weizmann.ac.il For oligomers like this compound, T₁ values are expected to vary along the chain, reflecting different motional freedom of the terminal methoxy groups compared to the internal oxymethylene units. scispace.com

| Group | Nucleus | Expected Chemical Shift (ppm) | Expected 2D Correlations | Relative Relaxation Time |

|---|---|---|---|---|

| Terminal Methoxy (CH₃O-) | ¹H | ~3.3 | HSQC, HMBC to internal CH₂ | Longer T₁ (Higher mobility) |

| Terminal Methoxy (CH₃O-) | ¹³C | ~55 | ||

| Internal Oxymethylene (-OCH₂O-) | ¹H | ~4.8 | HSQC, HMBC to adjacent CH₂ | Shorter T₁ (Lower mobility) |

| Internal Oxymethylene (-OCH₂O-) | ¹³C | ~93 |

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, confirming the molecular formula C₇H₁₆O₆.

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 196 is formed. This energetically unstable ion undergoes fragmentation, providing structural information. chemguide.co.uk The fragmentation of ethers is typically dominated by cleavage of the C-O bond and α-cleavage (cleavage of the bond adjacent to the oxygen atom). youtube.com For this compound, the following fragmentation pathways are expected:

α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable oxonium ion at m/z 181.

C-O Bond Cleavage: Scission of the ether bonds can lead to a series of characteristic fragment ions. A primary fragmentation involves the formation of the methoxymethyl cation [CH₃OCH₂]⁺ at m/z 45 and related larger fragments like [CH₃O(CH₂O)₂]⁺ at m/z 75, [CH₃O(CH₂O)₃]⁺ at m/z 105, and so on.

Rearrangements: McLafferty-type rearrangements are less common in simple ethers but can occur, leading to the loss of neutral molecules like formaldehyde (B43269) (CH₂O). wikipedia.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 196 | [CH₃O(CH₂O)₅CH₃]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [CH₃O(CH₂O)₅CH₂]⁺ | α-Cleavage (Loss of •CH₃) |

| 135 | [CH₃O(CH₂O)₄]⁺ | C-O Bond Cleavage |

| 105 | [CH₃O(CH₂O)₃]⁺ | C-O Bond Cleavage |

| 75 | [CH₃O(CH₂O)₂]⁺ | C-O Bond Cleavage |

| 45 | [CH₃OCH₂]⁺ | C-O Bond Cleavage (Base Peak) |

While this compound has few structural isomers, mass spectrometry coupled with a separation technique like gas chromatography (GC-MS) is critical for differentiating it from isomers with different branching or functional groups, as their fragmentation patterns would differ significantly.

Chromatographic Techniques for Purity and Oligomer Distribution Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing the distribution of different chain lengths (oligomers) in a given sample.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of PODE mixtures. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column faster than smaller ones. GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a PODE sample. A monodisperse sample of pure this compound would ideally show a PDI value of 1.0. Due to the semi-crystalline nature of higher polyoxymethylene polymers, analysis often requires elevated temperatures (e.g., 140 °C) and solvents like N,N-dimethylformamide (DMF) or 1,2,4-trichlorobenzene (B33124) (TCB). rsc.org

For high-resolution separation of individual PODE oligomers, GC and HPLC are the methods of choice.

Gas Chromatography (GC): GC is highly effective for separating volatile and thermally stable compounds like the shorter-chain PODEn (n=1-8). Using a suitable capillary column (e.g., SE-54), individual homologues can be separated based on their boiling points and interaction with the stationary phase. daneshyari.com Quantitative analysis of mixtures containing this compound can be performed using an internal standard, with relative mass correction factors determined for each homologue or extrapolated for higher chain lengths. sylzyhg.com

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile, higher molecular weight oligomers or for samples that may be thermally sensitive. Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a gradient of methanol (B129727)/water or acetonitrile/water). researchgate.netphenomenex.com In RP-HPLC, retention time increases with the length of the PODE chain due to increasing hydrophobicity. This allows for the effective separation of this compound from its shorter and longer homologues. nih.gov

Spectroscopic Methods for Probing Molecular Dynamics and Solvent Interactions (e.g., Femtosecond Vibrational Spectroscopy)

Understanding the dynamic behavior of this compound in solution, including its conformational changes and interactions with solvent molecules, requires advanced spectroscopic techniques capable of probing processes on extremely short timescales.

Molecular dynamics (MD) simulations can provide a theoretical framework for understanding these interactions by modeling the behavior of the molecule in different solvent environments. rsc.org Experimentally, these dynamics can be investigated using ultrafast spectroscopic methods.

Femtosecond vibrational spectroscopy , such as two-dimensional infrared (2D-IR) spectroscopy, is a powerful technique for this purpose. uci.edu By using a series of ultrashort infrared laser pulses, it is possible to monitor vibrational couplings and energy transfer within the molecule and between the molecule and surrounding solvent molecules in real-time. psu.edu For this compound, this technique could be applied to:

Track Conformational Dynamics: Monitor the fluctuations in the dihedral angles of the O-C-O-C backbone, providing information on the flexibility of the oligomer chain.

Probe Solute-Solvent Interactions: Observe the dynamics of hydrogen bond formation and dissociation between the ether oxygens of the PODE molecule and protic solvent molecules (e.g., water, methanol). This is achieved by monitoring changes in the vibrational frequencies and lifetimes of the solvent's O-H stretch or the molecule's C-O stretches.

Analyze Vibrational Energy Relaxation: Measure the rate at which vibrational energy, deposited in a specific mode (e.g., a C-H stretch) by a laser pulse, dissipates through the molecule and into the surrounding solvent bath. This provides fundamental insights into the intermolecular forces governing the system.

These advanced methods bridge the gap between static structural characterization and a full understanding of the dynamic functions and interactions of this compound at the molecular level.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and stability of molecules. For the DMMn series, DFT calculations have been employed to understand how the increasing number of oxymethylene units influences the molecular properties. Studies on shorter-chain DMMn (n=2-5) have shown that the addition of each -CH₂O- unit systematically affects the molecule's energetic and electronic characteristics.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Behavior

Molecular dynamics simulations provide insights into the dynamic behavior of molecules, including their movement, conformational changes, and interactions with surrounding molecules in a solution. MD studies have been conducted on mixtures of DMMn (including oligomers up to n=6) with diesel fuel components to understand their miscibility and solvation behavior. researchgate.net These simulations are crucial for evaluating how DMMn compounds will perform when blended with conventional fuels.

The results from these mixed-system simulations indicate that the miscibility of DMMn in diesel blends tends to decrease as the number of oxymethylene units increases. researchgate.net This is attributed to the increasing polarity of the longer DMMn chains. For 2,4,6,8,10,12-Hexaoxatridecane, it is expected that its solvation in nonpolar hydrocarbon environments would be less favorable compared to shorter DMMn molecules.

Regarding its conformational behavior, the flexible backbone of DMM₆, with its multiple C-O single bonds, allows for a wide range of conformations in the liquid state. MD simulations would be instrumental in characterizing the dominant conformational families and the energetic barriers between them, which in turn influence physical properties such as viscosity and boiling point.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions, including identifying intermediate structures, transition states, and calculating activation energies. For the DMMn series, research has focused on the mechanisms of their formation and combustion. The synthesis of DMMn typically involves the reaction of methanol (B129727) or dimethoxymethane with a source of formaldehyde (B43269), such as trioxane (B8601419), in the presence of an acid catalyst. DFT calculations have been used to explore the reaction pathways for the formation of shorter DMMn oligomers, suggesting a carbocation-based mechanism.

While specific quantum chemical analyses of the reaction pathways involving this compound are not detailed in the current literature, it is expected to follow similar mechanistic principles as its shorter-chain analogs. In the context of combustion, the absence of carbon-carbon bonds in DMMn molecules is a key feature that leads to reduced soot formation. mdpi.commdpi.com Quantum chemical studies on the initial decomposition steps of DMMn molecules are critical for developing accurate combustion models. For DMM₆, these studies would likely focus on the homolytic cleavage of C-O bonds as a primary initiation step.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling aims to establish quantitative relationships between the structure of a molecule and its chemical reactivity or physical properties. For the DMMn series, such models are valuable for predicting the properties of longer-chain oligomers that may be difficult to synthesize and characterize experimentally. These models often utilize descriptors derived from computational chemistry, such as molecular weight, polarizability, and quantum chemically calculated parameters.

While no predictive models focusing specifically on the reactivity of this compound were found, general structure-property relationship models for the DMMn series have been developed. These models have been used to predict properties like cetane number, viscosity, and flash point. For DMM₆, these models would predict a higher viscosity and flash point compared to shorter-chain DMMn compounds, which is consistent with general trends for homologous series of molecules.

Inductive Effects and Charge Distribution Analysis on Ether Oxygen Atoms in DMMn Series

A detailed charge distribution analysis for this compound has not been specifically reported. However, based on the principles of organic chemistry, it is understood that the oxygen atoms will bear partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. The terminal methoxy (B1213986) groups (CH₃O-) will have a different electronic environment compared to the internal oxymethylene units (-OCH₂O-). As the chain length increases to n=6, the influence of the terminal groups on the central oxygen atoms diminishes. A quantitative analysis, likely using population analysis methods in conjunction with DFT calculations, would be necessary to precisely determine the charge distribution on each atom in DMM₆. This information would be valuable for understanding its interaction with other molecules and its behavior in chemical reactions.

Applications in Chemical Science and Engineering

Specialty Solvents in Industrial and Research Applications

Polyoxymethylene dimethyl ethers, including 2,4,6,8,10,12-hexaoxatridecane, are recognized as high-grade industrial solvents with favorable characteristics such as low toxicity and low odor. alfachemch.com They are suitable for dissolving both polar and non-polar substances, demonstrating strong dissolving capabilities. alfachemch.com This positions them as effective replacements for other solvents like mixed dibasic esters (DBE), ethylene (B1197577) glycol ethyl ether acetate (B1210297) (CAC), and propylene (B89431) glycol methyl ether acetate (PMA). alfachemch.com

Role in Resin, Coating, and Adhesive Formulations

As a specialty solvent, this compound and related PODEs find application in the formulation of various polymeric materials. alfachemch.com Their strong solvency allows for their use in furniture paint, baking paint, coil paint, floor paint, and water-based paint, as well as in inks and adhesives. alfachemch.comgoogle.com The range of materials they can dissolve is extensive, as detailed in the table below. alfachemch.com The use of PODE as an environmentally friendly solvent oil is also noted, with applications in the preparation of rubber, adhesives, and binders. google.com

| Soluble Resins and Polymers |

| Polyurethane Resin |

| Acrylic Resin |

| Polyester Resin |

| Alkyd Resin |

| Epoxy Resin |

| Cellulose Acetate |

| Nitrocellulose |

This table is based on information from a study on the applications of polyoxymethylene dimethyl ethers. alfachemch.com

Utilization in Electronic Cleaning and Etching Processes

In the electronics industry, the properties of PODEs, including this compound, are advantageous for cleaning and etching processes. alfachemch.com Their good multi-compatibility, stable nature, and resistance to forming peroxides make them suitable for these sensitive applications. alfachemch.com The availability of various boiling and melting points within the PODE family allows for the selection of a specific compound to meet the requirements of a particular electronic manufacturing process. alfachemch.com

Intermediates and Monomers in Polymer Synthesis and Materials Science

The synthesis of polyoxymethylene dimethyl ethers, including this compound, involves the reaction of starting materials like methanol (B129727) and formaldehyde (B43269) (or its equivalents like trioxane). wikipedia.orggoogle.comacs.org This positions them as chemical intermediates in the production of these oligomers. The synthesis can be catalyzed by various acidic materials, including sulfonic acid-functionalized mesoporous SBA-15 and Brønsted acid ionic liquids. rsc.orgacs.org

Furthermore, the acetal (B89532) linkages in the backbone of this compound make it a potential precursor or monomer for the development of other polymeric materials. The presence of acetal functional groups in a polymer can impart desirable characteristics such as reprocessability, degradability, and recyclability. rsc.orgresearchgate.net Research has shown that monomers with spirocyclic acetal units can be used to create high-performance polymers that are chemically recyclable. researchgate.net

Components in Advanced Fuel Technologies (e.g., Clean Diesel Blendstocks)

One of the most significant applications of this compound and other PODEs is as a clean diesel blendstock. alfachemch.comscientific.net These compounds are considered a new generation of clean diesel additives that can be produced from feedstocks like coal-based methanol. alfachemch.comnih.gov Their high oxygen content (around 47-50% for PODE3-8) and lack of carbon-to-carbon bonds contribute to improved combustion and a significant reduction in soot and particulate matter (PM) emissions. alfachemch.comnih.govmdpi.comresearchgate.net

The addition of PODEs to diesel fuel has been shown to enhance several key fuel properties. A study on blending PODE3-8 with diesel demonstrated improvements in cetane number, pour point, and flash point. researchgate.nettandfonline.com

| Fuel Property | Base Diesel | 20% PODE3-8 Blend |

| Cetane Number | 46 | 53.6 |

| Pour Point (°C) | - | -6 |

| Flash Point (°C) | 55 | 57 |

This table presents data from a study on the influence of polyoxymethylene dimethyl ethers on diesel fuel properties. researchgate.nettandfonline.com

Emulsifiers and Dispersants in Chemical Formulations

The amphoteric characteristics of polyoxymethylene dimethyl ethers lend themselves to applications as emulsifiers and dispersants. alfachemch.com Specifically, they have been identified for use as emulsifiers for pesticides and in granulation oil. alfachemch.com This property is attributed to their molecular structure which contains both hydrophilic ether linkages and hydrophobic methyl end-groups.

Precursors for Degradable and Reprocessable Polymeric Materials

The acetal chemistry that forms the backbone of this compound is central to its potential as a precursor for degradable and reprocessable polymers. Acetal linkages are susceptible to cleavage under acidic conditions, which allows for the controlled degradation of polymers containing them. rsc.orgrsc.org This has led to the development of polyacetal-based covalent adaptable networks (CANs), which are crosslinked polymer networks that can be reprocessed, similar to thermoplastics. rsc.orgacs.org

Research in this area has focused on synthesizing polymers from bio-based monomers containing acetal groups to create sustainable and recyclable materials. rsc.orgrsc.orgresearchgate.net These materials can be designed for closed-loop recycling, where the polymer can be broken down into its constituent monomers and then repolymerized. rsc.org The development of partially biodegradable polymers by blending non-degradable polymers like polyoxymethylene (POM) with biodegradable ones such as polylactide (PLA) is another area of active research. mdpi.comresearchgate.net

Environmental Dynamics and Engineered Degradation

Acid-Mediated Degradation Pathways and Kinetics

The defining feature of polyacetals, including 2,4,6,8,10,12-Hexaoxatridecane, is the repeating ether linkage (-O-CH₂-O-) which is inherently unstable in the presence of acids. wikipedia.orgasahi-kasei-plastics.com This sensitivity forms the basis for its primary degradation pathway.

The degradation is an acid-catalyzed hydrolysis reaction. The process begins with the protonation of an oxygen atom in the acetal (B89532) chain. This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a carbocation and a hydroxyl end-group. The polymer chain then progressively "unravels" from this activated end, a process known as chain scission or depolymerization, ultimately yielding formaldehyde (B43269) monomers. nih.govresearchgate.net In aqueous environments, this formaldehyde will be in equilibrium with its hydrated form, methanediol.

The kinetics of this degradation are influenced by several factors:

Acid Strength and Concentration: The rate of hydrolysis is directly proportional to the concentration of the acid and its strength (pH). researchgate.netmdpi.com Studies on co-polyacetal (Co-POM) resin in nitric acid have shown that degradation is limited to the surface, forming a corroded layer, with the rate dependent on the diffusion of the acid into the polymer matrix. researchgate.net

Temperature: Higher temperatures accelerate the rate of hydrolysis. wikipedia.orgresearchgate.net

Polymer Structure and Morphology: The crystallinity of the polymer affects the rate of acid diffusion. Amorphous regions are more susceptible to acid penetration and thus degrade faster than the more ordered crystalline regions. asahi-kasei-plastics.comrsc.org The presence of comonomers, such as in polyacetal copolymers, can introduce more stable C-C bonds that act as "stoppers" to the unzipping degradation mechanism, enhancing stability compared to homopolymers. researchgate.net

Solvent Environment: The nature of the solvent can influence degradation kinetics. For instance, studies on lignin-derived polyacetals showed that degradation was faster in acetone (B3395972) than in water under acidic conditions. chemistryforsustainability.org

Table 1: Factors Influencing Acid-Mediated Degradation of Polyacetals

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| Acid Concentration | Higher concentration increases the rate. | researchgate.net |

| Temperature | Higher temperature increases the rate. | wikipedia.org |

| Crystallinity | Higher crystallinity decreases the rate due to slower acid diffusion. | asahi-kasei-plastics.comrsc.org |

| Comonomer Content | Increases stability by interrupting depolymerization. | researchgate.net |

Biodegradation Potential and Environmental Persistence Considerations

Polyacetal resins like POM are generally considered to be not readily biodegradable. recycledplastic.commdpi.com Their stable carbon-oxygen backbone is resistant to attack by microorganisms commonly found in soil or marine environments. mdpi.comfrontiersin.org This leads to significant environmental persistence when released.

Studies on the environmental fate of POM have shown that its primary mode of breakdown in the environment is not biodegradation but rather abiotic degradation, primarily through photo-oxidation from sunlight. frontiersin.org This process leads to surface cracking and the fragmentation of larger plastic pieces into microplastics, which can persist in the environment for extended periods. frontiersin.org The degradation of POM can also be initiated by heat, alkalis, and radiation. nih.gov

Table 2: Environmental Degradation Pathways for Polyoxymethylene (POM)

| Degradation Pathway | Description | Key Outcome | Reference |

|---|---|---|---|

| Biodegradation | Resistant to microbial attack. | Very low to negligible degradation. High persistence. | recycledplastic.commdpi.com |

| Photo-oxidation | Degradation initiated by UV radiation from sunlight. | Surface cracking, fragmentation into microplastics, release of molecules like H₂CO and CO. | frontiersin.org |

| Hydrolysis | Slow degradation in the presence of water, accelerated by acidic or alkaline conditions and heat. | Chain scission, release of formaldehyde. Can cause environmental stress cracking. | wikipedia.org |

| Thermal Degradation | Decomposes at elevated temperatures (starting around 250°C). | Complete decomposition into formaldehyde. | nih.gov |

Strategies for End-of-Life Management of Polyacetal-Based Materials

The inherent chemical properties of polyacetals, particularly their susceptibility to acid-catalyzed depolymerization, make them prime candidates for advanced end-of-life management strategies beyond simple landfilling. digitellinc.commorressier.com

Mechanical Recycling: This is the most common method for recycling many plastics. It involves washing, grinding, melting, and reforming the plastic into new products. recycledplastic.com While feasible for POM, it has disadvantages. The process can shorten the polymer chains, leading to a reduction in mechanical properties, a phenomenon known as downcycling. nsf.gov Furthermore, the heat involved in melt processing can cause some degradation and the release of harmful formaldehyde gas if not properly controlled. recycledplastic.com

Chemical Recycling (Depolymerization): Chemical recycling offers a more sustainable, closed-loop solution for polyacetal waste. morressier.comresearchgate.net This strategy leverages the acid-mediated degradation pathway to efficiently break the polymer down into its constituent monomers. nsf.govnih.gov The process typically involves heating the polyacetal waste in the presence of an acid catalyst, which causes it to depolymerize back to high-purity monomer (e.g., trioxane (B8601419) from POM). morressier.com This recovered monomer can then be used to synthesize new, virgin-quality polyacetal, creating a circular material economy. researchgate.net This method can even be used to selectively separate polyacetals from mixed plastic waste streams. morressier.comnsf.gov Recent research has focused on developing highly efficient catalyst systems that allow for both the synthesis of high molecular weight, mechanically robust polyacetals and their selective depolymerization under mild conditions. morressier.comnsf.gov

Upcycling: Beyond recycling back to monomer, research is exploring pathways to convert POM waste into other valuable chemicals, a process known as upcycling. researchgate.netresearchgate.net For example, through alcoholysis (reaction with an alcohol), waste POM can be converted into dialkoxymethanes, which are used as industrial solvents and fuel additives. researchgate.netresearchgate.net

Tracer-Based Sorting: A significant challenge in recycling is the effective sorting of different plastic types from mixed waste. To address this for high-value engineering plastics like POM, which are often present in low volumes, tracer-based sorting (TBS) has been proposed. nih.gov This involves embedding trace amounts of a detectable marker, such as a rare earth oxide, into the polymer matrix during production. This allows for highly efficient and accurate sorting of POM products from other plastics using technologies like X-ray fluorescence, thereby improving the quality of the feedstock for recycling. nih.gov

Table 3: Comparison of End-of-Life Management Strategies for Polyacetals

| Strategy | Process Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Mechanical Recycling | Grind, melt, and reform the plastic. | Reduces landfill waste; saves energy compared to virgin production. | Reduces material quality (downcycling); potential for formaldehyde emission. | recycledplastic.comnsf.gov |

| Chemical Recycling | Catalytic depolymerization back to monomer. | Creates virgin-quality polymer (closed-loop); can handle mixed plastics. | Requires chemical processing infrastructure; can be energy-intensive. | digitellinc.commorressier.comnsf.gov |

| Upcycling | Conversion into different, higher-value chemicals. | Creates new value from waste; diversifies product streams. | Requires specific chemical conversion processes and markets for the products. | researchgate.netresearchgate.net |

Future Research Directions and Innovations

Development of Novel and Highly Efficient Synthetic Routes

Current production methods for OMEs, including 2,4,6,8,10,12-Hexaoxatridecane, often rely on costly intermediates like trioxane (B8601419) and can result in a broad distribution of polymer chain lengths, making it difficult to selectively synthesize a specific oligomer. researchgate.netepa.gov Established liquid-phase processes are energy-intensive and present challenges such as corrosion and catalyst stability. researchgate.net

Future research is actively pursuing the development of more direct and efficient synthetic pathways. A key goal is to simplify existing processes by reducing the number of steps and utilizing simpler, more readily available reactants. epa.gov One promising approach involves the direct condensation of methanol (B129727) and trioxymethylene using molecular sieve catalysts. researchgate.net This method aims to bypass the need for more complex starting materials.

Researchers are also exploring alternative sources for the oxymethylene units, moving away from trioxane to more fundamental building blocks like formaldehyde (B43269) or its polymers. researchgate.net The development of synthetic routes that offer high selectivity for this compound is a primary objective, as this would enhance process efficiency and reduce separation costs.

Exploration of New Catalytic Systems for Enhanced Specificity

The catalyst plays a pivotal role in the synthesis of this compound, influencing both reaction rate and selectivity. acs.org Acid catalysts are essential for the formation of the polyoxymethylene chain. researchgate.net

Current research is focused on developing novel catalytic systems that offer improved performance over traditional homogeneous and heterogeneous catalysts. researchgate.netacs.org Areas of investigation include:

Solid Acid Catalysts: Materials like Al-SBA-15 molecular sieves are being studied for their potential to catalyze the synthesis of polyoxymethylene dimethyl ethers. acs.org Research has shown that catalysts with weaker acidity can be more effective in producing the desired oligomers while minimizing the formation of byproducts like methyl formate. acs.org

Ionic Liquids: Brønsted acidic ionic liquids have emerged as effective catalysts for the preparation of OMEs. acs.org These catalysts offer advantages such as high activity and the potential for reuse. acs.org

Zeolites: Various zeolites, such as HY, HZSM-5, Hβ, and HMCM-22, have been investigated as catalysts. researchgate.net The acidic properties and pore structure of these materials significantly impact the distribution of the resulting OME products. researchgate.net For instance, catalysts with medium-strength acidic sites have been shown to favor the formation of longer-chain OMEs. researchgate.net

The ultimate goal is to design catalysts that can precisely control the chain length of the polyoxymethylene ether, leading to a high yield of this compound.

Expansion into Niche Applications and Emerging Technologies

While polyoxymethylene (POM) polymers are widely used in automotive, electronics, and industrial applications due to their mechanical strength and chemical resistance, the specific properties of oligomers like this compound open up possibilities for more specialized uses. kingsunmachining.comindustryarc.comspecialchem.comud-machine.com

Potential niche applications for this compound and related OMEs include:

Advanced Fuel Additives: OMEs are considered promising synthetic fuels and additives for diesel engines. epa.govtue.nl Their high oxygen content and lack of carbon-carbon bonds can lead to reduced soot formation during combustion. researchgate.netepa.gov

Specialty Solvents: The unique chemical structure of this compound could make it a useful solvent in specific chemical reactions or formulations. researchgate.net

Precursors for Advanced Materials: This oligomer could serve as a building block for the synthesis of more complex polymers or functional materials with tailored properties.

Medical and Pharmaceutical Applications: The biocompatibility of some POM materials suggests potential for use in drug delivery systems or medical devices. specialchem.comud-machine.com

Further research is needed to fully explore and validate these potential applications, moving from laboratory-scale investigations to real-world implementation.

Advanced Computational Design for Tailored Molecular Properties

Computational modeling and simulation are becoming increasingly important tools in the design of new materials. nih.gov For this compound, computational methods can be used to predict and tailor its molecular properties for specific applications.

Key areas of computational research include:

Molecular Dynamics Simulations: These simulations can be used to understand the conformational behavior of the oligomer chain and its interactions with other molecules. nih.gov This knowledge is crucial for designing materials with specific self-assembling properties.

Quantum Mechanical Calculations: These calculations can provide insights into the electronic structure and reactivity of the molecule, which is important for understanding its catalytic synthesis and degradation pathways. researchgate.net

Predictive Modeling: By combining computational models with experimental data, researchers can develop predictive tools to screen for optimal synthesis conditions or to design new OMEs with desired properties. acs.org For example, machine learning models can be used to predict the molecular weight distribution of polymers based on reaction parameters. acs.org

These computational approaches can accelerate the discovery and development of new applications for this compound by reducing the need for extensive trial-and-error experimentation.

Integration into Circular Economy Principles and Sustainable Chemistry Initiatives

The principles of the circular economy and green chemistry are driving a shift towards more sustainable chemical production and use. tuba.gov.trepa.govcuestionesdefisioterapia.com For this compound, this means considering its entire lifecycle, from synthesis to end-of-life.

Future research in this area will focus on:

Renewable Feedstocks: Developing synthetic routes that utilize renewable resources, such as biomass-derived methanol, is a key goal of green chemistry. tuba.gov.trcuestionesdefisioterapia.com

Chemical Recycling and Upcycling: Instead of being discarded at the end of its useful life, this compound could be chemically recycled back to its constituent monomers or upcycled into other valuable chemicals. nih.goviscc-system.org For example, research has shown that polyoxymethylene can be converted into methanol and methyl groups. nih.gov

Biodegradability: Designing OMEs that are biodegradable would reduce their environmental persistence. cuestionesdefisioterapia.com

Life Cycle Assessment: Conducting comprehensive life cycle assessments will be essential to quantify the environmental impact of this compound and to identify opportunities for improvement.

By integrating these principles into the research and development process, scientists and engineers can ensure that this compound and other polyoxymethylene ethers contribute to a more sustainable future. mdpi.comieep.eueuropa.eu

Q & A

Q. What role does symmetry analysis play in predicting the compound’s spectroscopic signatures and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.